molecular formula C16H20N4O2 B2789115 5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1448066-22-5

5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2789115
CAS No.: 1448066-22-5
M. Wt: 300.362
InChI Key: ZMLSAEMJNFAYMF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylated indazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through the cyclization of hydrazine derivatives with appropriate ketones or aldehydes under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.

Comparison with Similar Compounds

  • Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities.

  • Isoxazole derivatives: Compounds containing the isoxazole ring are structurally related and may have overlapping properties.

Uniqueness: 5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features

Biological Activity

5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide (CAS Number: 1448066-22-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and findings from various studies that highlight its biological significance.

The molecular formula of the compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of 300.36 g/mol. Its structure features a cyclopropyl group and an isoxazole moiety, which are known to influence biological activity significantly.

PropertyValue
Molecular Formula C₁₆H₂₀N₄O₂
Molecular Weight 300.36 g/mol
CAS Number 1448066-22-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that isoxazole derivatives often exhibit activity against various cancer cell lines by inducing apoptosis and influencing cell cycle regulation.

Key Mechanisms:

  • Apoptosis Induction : Studies have shown that certain isoxazole derivatives can promote apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest, particularly at the G1 phase, which is crucial for preventing the proliferation of cancerous cells .

Biological Activity Studies

Several studies have evaluated the cytotoxic effects of isoxazole derivatives similar to this compound. Here are some notable findings:

Cytotoxicity Assessment

A study assessed the cytotoxicity of various isoxazole derivatives against the human promyelocytic leukemia cell line (HL-60). The results indicated that compounds similar to the target compound exhibited significant cytotoxic effects in a concentration range of 86–755 μM. Specifically:

  • Isoxazole (3) : Induced a decrease in Bcl-2 expression and increased p21^WAF-1 levels.
  • Isoxazole (6) : Showed an opposite effect on Bcl-2 but similarly increased p21^WAF-1 levels .

Case Study 1: Anticancer Activity

A recent investigation focused on the anticancer potential of isoxazole derivatives in vitro. The study revealed that the compounds inhibited cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Kinase Inhibition

Another study explored the role of isoxazole derivatives as kinase inhibitors. The findings suggested that these compounds could selectively inhibit specific kinases involved in cancer progression, providing a promising avenue for targeted cancer therapies .

Properties

IUPAC Name

5-cyclopropyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-20-14-5-3-2-4-11(14)13(18-20)9-17-16(21)12-8-15(22-19-12)10-6-7-10/h8,10H,2-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLSAEMJNFAYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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